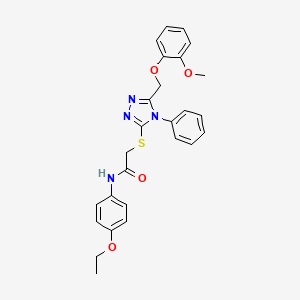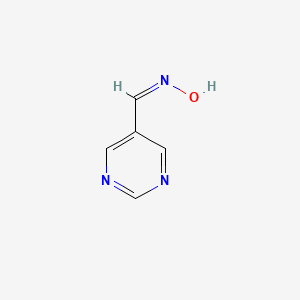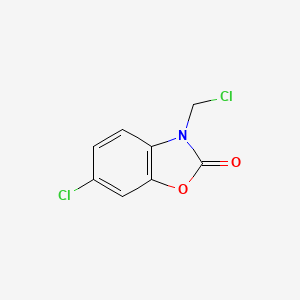![molecular formula C11H18N4 B11772426 1-(Piperidin-3-yl)-4,5,6,7-tetrahydro-1H-benzo[d][1,2,3]triazole](/img/structure/B11772426.png)
1-(Piperidin-3-yl)-4,5,6,7-tetrahydro-1H-benzo[d][1,2,3]triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Piperidin-3-yl)-4,5,6,7-tetrahydro-1H-benzo[d][1,2,3]triazole is a heterocyclic compound that combines the structural features of piperidine and triazole rings. This compound is of significant interest due to its potential applications in medicinal chemistry and drug discovery. The piperidine ring is known for its presence in various pharmacologically active compounds, while the triazole ring is recognized for its stability and ability to participate in diverse chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Piperidin-3-yl)-4,5,6,7-tetrahydro-1H-benzo[d][1,2,3]triazole typically involves the cyclization of appropriate precursors. . This reaction is often catalyzed by copper(I) ions and proceeds under mild conditions, making it a popular choice for synthesizing triazole derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimizing the click chemistry approach for large-scale synthesis. This includes using continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of green chemistry principles, such as solvent-free conditions or environmentally benign solvents, can be employed to minimize the environmental impact of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
1-(Piperidin-3-yl)-4,5,6,7-tetrahydro-1H-benzo[d][1,2,3]triazole can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized to form N-oxides.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the piperidine ring.
Major Products Formed
Oxidation: N-oxides of the triazole ring.
Reduction: Dihydro derivatives of the compound.
Substitution: Substituted piperidine derivatives with various functional groups.
Aplicaciones Científicas De Investigación
1-(Piperidin-3-yl)-4,5,6,7-tetrahydro-1H-benzo[d][1,2,3]triazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases, including neurological disorders and cancer.
Industry: Utilized in the development of new materials with unique properties, such as polymers and catalysts
Mecanismo De Acción
The mechanism of action of 1-(Piperidin-3-yl)-4,5,6,7-tetrahydro-1H-benzo[d][1,2,3]triazole involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and π-π interactions with biological macromolecules, enhancing its binding affinity. The piperidine ring can interact with various receptors and enzymes, modulating their activity. These interactions can lead to the inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of receptor signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
1-(Piperidin-3-yl)-1H-benzo[d][1,2,3]triazole: Lacks the tetrahydro moiety, which may affect its chemical reactivity and biological activity.
1-(Piperidin-3-yl)-4,5,6,7-tetrahydro-1H-benzo[d][1,2,4]triazole: Contains a different triazole isomer, which can lead to variations in its chemical and biological properties.
1-(Piperidin-3-yl)-1H-indole: Contains an indole ring instead of a triazole ring, resulting in different pharmacological profiles
Uniqueness
1-(Piperidin-3-yl)-4,5,6,7-tetrahydro-1H-benzo[d][1,2,3]triazole is unique due to its combination of piperidine and triazole rings, which confer distinct chemical reactivity and biological activity. The tetrahydro moiety adds to its structural diversity, making it a versatile compound for various applications in research and industry .
Propiedades
Fórmula molecular |
C11H18N4 |
|---|---|
Peso molecular |
206.29 g/mol |
Nombre IUPAC |
1-piperidin-3-yl-4,5,6,7-tetrahydrobenzotriazole |
InChI |
InChI=1S/C11H18N4/c1-2-6-11-10(5-1)13-14-15(11)9-4-3-7-12-8-9/h9,12H,1-8H2 |
Clave InChI |
QDPCCQMLZIIJJN-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2=C(C1)N=NN2C3CCCNC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(S)-6,7-Dihydro-5H-cyclopenta[b]pyridin-7-amine hydrochloride](/img/structure/B11772371.png)
![2-Bromo-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B11772380.png)


![3-Amino-5,6-dioxo-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B11772392.png)


![1H-cyclopenta[d]pyrimidine](/img/structure/B11772408.png)
![2-Iodothieno[2,3-c]pyridine](/img/structure/B11772411.png)

![Methyl 2-ethylbenzo[d]thiazole-5-carboxylate](/img/structure/B11772440.png)

